N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, also known as MIB-1, is a chemical compound that has gained significant attention in scientific research due to its potential use as a cancer treatment. MIB-1 is a small molecule inhibitor of the protein kinase Aurora A, which is involved in cell division and has been implicated in the development of cancer.
Scientific Research Applications
Heparanase Inhibition for Cancer Therapy
Research has identified a novel class of benzamide derivatives, closely related to the query compound, as potent inhibitors of heparanase. These inhibitors, including compounds with structural similarities to the query chemical, have shown good heparanase inhibitory activity and oral exposure in mice, indicating their potential in cancer therapy, particularly in tumor growth, metastasis, and angiogenesis control (Xu et al., 2006).
Antimicrobial Applications
A study focused on benzimidazole derivatives, which share a core structural motif with the query compound, tested their anti-inflammatory activity. The research highlighted the synthetic pathways and the biological efficacy of these compounds, indicating their potential as antimicrobial agents (Bhor & Sable, 2022).
Antiviral Drug Discovery
In the domain of antiviral research, compounds with imidazo[1,2-b]pyridazine structures have been explored for their potential in antiviral drug development. This highlights the broader utility of the chemical scaffold in targeting viral diseases through novel antiviral agents (De Clercq, 2009).
Antimicrobial and Anticancer Research
Compounds structurally related to the query chemical have been synthesized and evaluated for their antimicrobial and anticancer properties. This research underscores the versatility of the imidazo[1,2-b]pyridazine scaffold in the development of new therapeutic agents with dual biological activities (Shamroukh et al., 2013).
Melatonin Receptor Ligands
Imidazo[1,2-a]pyridines, sharing a similar heterocyclic core with the query compound, have been designed and synthesized as melatonin receptor ligands. This research opens avenues for the development of novel therapeutics targeting sleep disorders and circadian rhythm disruptions (El Kazzouli et al., 2011).
BCR-ABL Kinase Inhibition for Cancer Treatment
A study on benzamide derivatives, including imidazo[1,2-b]pyridazine-based compounds, focused on their role as BCR-ABL tyrosine kinase inhibitors. Such inhibitors are crucial in the treatment of certain types of leukemia, demonstrating the compound's potential in targeted cancer therapy (Hu et al., 2016).
properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-19-12-11-18-22-17(13-24(18)23-19)14-7-9-16(10-8-14)21-20(25)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZQBILMGDZDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.